Nitrogen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in ethanol

Sparingly soluble in water: 100 vol water absorbs 2.4 vol nitrogen at 0 °C; 100 vol water absorbs 1.6 vol nitrogen at 20 °C /gas/

Slightly soluble in water and alcohol

For more Solubility (Complete) data for Nitrogen, Elemental (7 total), please visit the HSDB record page.

18.1 mg/mL at 21 °C

Solubility in water: poo

Synonyms

Canonical SMILES

Unveiling the Nature of Nitrogen: Understanding its Fundamental Properties

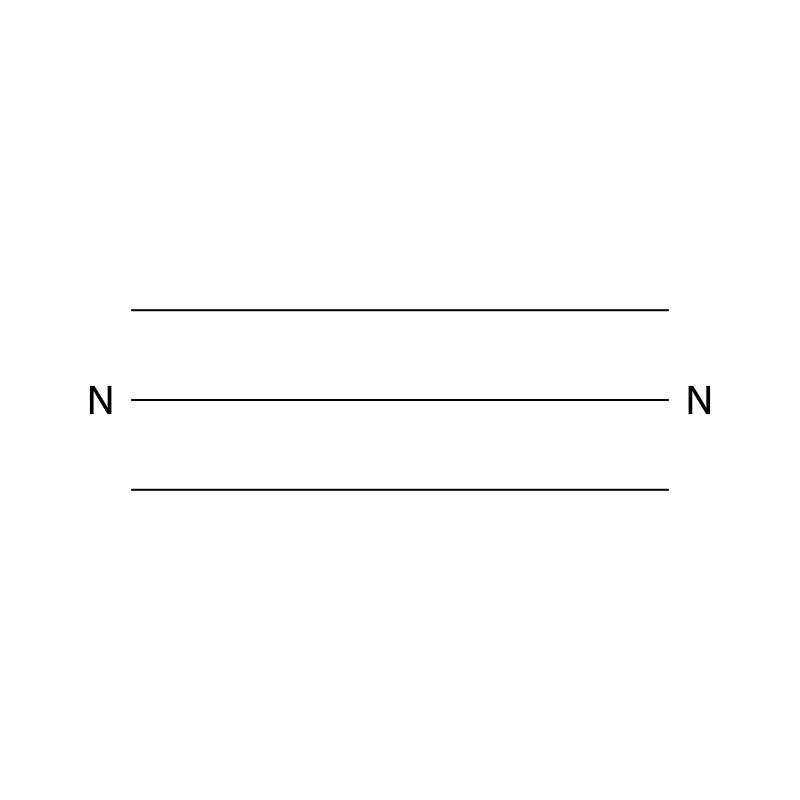

Scientific research delves deep into the fundamental properties of nitrogen, a crucial element comprising roughly 78% of Earth's atmosphere. Its diatomic gaseous form (N₂) exhibits exceptional stability due to the strong triple bond between the two nitrogen atoms . This stability makes nitrogen gas unreactive with most other elements under normal conditions, prompting research into methods for nitrogen fixation, the process of converting atmospheric nitrogen into usable forms for living organisms .

Researchers also explore the various isotopes of nitrogen, including the stable isotope nitrogen-15 (¹⁵N) used in agricultural research to track nitrogen uptake by plants and soil .

Nitrogen's Vital Role in Biological Systems: Fueling Life Processes

Nitrogen is a fundamental building block of life, constituting a key component of essential biomolecules such as proteins, DNA, and RNA. Research efforts focus on understanding the nitrogen cycle, a complex biogeochemical process that transforms nitrogen between various forms, including organic and inorganic compounds . This cycle ensures the continuous availability of nitrogen for organisms, with research exploring the impact of human activities on this delicate balance .

Nitrogen fixation plays a vital role within the nitrogen cycle, and research investigates the mechanisms employed by specific bacteria and archaea to convert atmospheric nitrogen into usable forms like ammonia (NH₃) . Additionally, research examines how plants and other organisms utilize these forms of nitrogen for growth and development.

Diverse Applications of Nitrogen in Scientific Research: Beyond Biology

Beyond its fundamental role in biology, nitrogen finds application in various scientific fields:

- Agriculture: Research explores the use of nitrogen fertilizers to enhance crop yields while minimizing environmental impacts . Additionally, research investigates sustainable agricultural practices that improve nitrogen use efficiency to minimize environmental pollution.

- Materials Science: Research explores the use of nitrogen in various materials, including nitrides, which exhibit unique properties such as high hardness and thermal stability, making them valuable for applications in electronics and engineering .

- Food Science: Research investigates the use of nitrogen for food preservation and packaging due to its inert nature, preventing oxidation and spoilage .

Nitrogen is a chemical element with the symbol N and atomic number 7. It is a nonmetal and the lightest member of group 15 in the periodic table, often referred to as the pnictogens. At standard temperature and pressure, nitrogen exists primarily as a colorless, odorless diatomic gas (N₂), which constitutes approximately 78% of Earth's atmosphere. This gas is characterized by a strong triple bond between nitrogen atoms, making it relatively inert under standard conditions. Nitrogen's unique properties stem from its electron configuration of , which allows it to form various compounds through different bonding arrangements, including single, double, and triple bonds .

- Nitrogen gas (N2) itself is relatively non-toxic []. However, inhalation of pure N2 can displace oxygen, leading to asphyxiation [].

- Liquid nitrogen is extremely cold (-195.8 °C) and can cause severe frostbite on contact [].

- Certain nitrogen compounds, like nitrates at high concentrations, can be harmful if ingested.

- Formation of Ammonia: Nitrogen reacts with hydrogen under high temperature and pressure in the Haber process to produce ammonia (NH₃):

- Oxidation to Nitric Oxide: Nitrogen can react with oxygen at high temperatures to form nitric oxide (NO):

- Formation of Nitrates: Ammonia can be oxidized to produce nitrates (NO₃⁻) through various pathways, including microbial processes in the nitrogen cycle .

Nitrogen plays a crucial role in biological systems. It is a fundamental component of amino acids, nucleic acids (DNA and RNA), and other biomolecules essential for life. The nitrogen cycle illustrates its significance:

- Nitrogen Fixation: Certain bacteria convert atmospheric nitrogen into ammonia, making it bioavailable for plants.

- Ammonification: Decomposition processes convert organic nitrogen back into ammonia.

- Nitrification: Ammonia is oxidized to nitrites (NO₂⁻) and then to nitrates (NO₃⁻), which plants can absorb.

- Denitrification: Bacteria convert nitrates back into nitrogen gas, completing the cycle .

Nitrogen and its compounds have diverse applications:

- Fertilizers: Ammonium nitrate and urea are vital for agriculture.

- Explosives: Compounds like nitroglycerin and TNT contain nitrogen.

- Pharmaceuticals: Many drugs contain nitrogenous compounds.

- Industrial Processes: Nitrogen is used as an inert atmosphere in

Studies on nitrogen interactions focus on its role in environmental chemistry and biology:

- Nitrogen Cycle Dynamics: Understanding how nitrogen compounds affect soil health and plant growth.

- Toxicity Studies: Investigating the effects of excess nitrates on aquatic ecosystems.

- Atmospheric Chemistry: Analyzing how nitrogen oxides contribute to air pollution and climate change .

Several compounds are structurally or functionally similar to nitrogen. Here are some notable examples:

| Compound | Description | Unique Features |

|---|---|---|

| Ammonia (NH₃) | A colorless gas with a pungent odor; used in fertilizers. | Acts as a weak base; essential for life processes. |

| Nitric Acid (HNO₃) | A strong acid used in fertilizers and explosives. | Highly reactive; important in oxidation reactions. |

| Urea (CO(NH₂)₂) | An organic compound used as a fertilizer. | Contains two amine groups; less toxic than ammonia. |

| Hydrazine (N₂H₄) | A colorless liquid used as a rocket fuel. | Highly reactive; used in various chemical syntheses. |

| Nitrates (NO₃⁻) | Salts or esters of nitric acid; vital for plant nutrition. | Soluble in water; play a key role in the nitrogen cycle. |

Nitrogen's uniqueness lies in its ability to form stable triple bonds, its diverse oxidation states, and its pivotal role in both biological systems and industrial applications .

Nitrogen, with atomic number 7, possesses a distinctive electronic configuration that fundamentally determines its chemical behavior and bonding characteristics [1] [2]. The ground state electronic configuration of nitrogen is 1s² 2s² 2p³, indicating that nitrogen atoms contain seven electrons distributed across the first and second electron shells [3] [5]. The first shell contains two electrons in the 1s orbital, while the second shell accommodates five electrons with two in the 2s orbital and three in the 2p subshell [1] [2].

The valence electron configuration reveals that nitrogen has five valence electrons in its outermost shell, specifically two electrons in the 2s orbital and three unpaired electrons distributed among the three 2p orbitals (2px¹ 2py¹ 2pz¹) [3] [6]. This electronic arrangement places nitrogen in Group 15 of the periodic table and establishes its fundamental valence properties [6]. The presence of three unpaired electrons in the 2p orbitals makes nitrogen particularly reactive, as these electrons can participate in chemical bonding to achieve a more stable electronic configuration [3].

The ground state term symbol for gaseous neutral nitrogen is ⁴S₃/₂, which indicates the multiplicity and angular momentum characteristics of the electron configuration [5]. The effective nuclear charges experienced by nitrogen's electrons vary significantly across different orbitals, with 1s electrons experiencing an effective nuclear charge of 6.6651, while 2s and 2p valence electrons experience reduced effective nuclear charges of 3.85 and 3.83, respectively, due to electron-electron repulsion and shielding effects [5].

| Property | Value | Reference |

|---|---|---|

| Electronic Configuration | 1s² 2s² 2p³ | [5] |

| Valence Electrons | 5 | [3] [6] |

| Ground State Term Symbol | ⁴S₃/₂ | [5] |

| Effective Nuclear Charge (1s) | 6.6651 | [5] |

| Effective Nuclear Charge (2s) | 3.85 | [5] |

| Effective Nuclear Charge (2p) | 3.83 | [5] |

The ionization energies of nitrogen provide crucial insights into its electronic structure and the relative stability of different electron configurations [23] [24]. The first ionization energy of nitrogen is 1402.3 kilojoules per mole, which is higher than carbon but lower than oxygen, reflecting the nuclear charge and electron shielding effects [23] [21]. Subsequent ionization energies increase dramatically: the second ionization energy is 2856 kilojoules per mole, the third is 4578.1 kilojoules per mole, the fourth is 7475.0 kilojoules per mole, and the fifth is 9444.9 kilojoules per mole [23]. These progressively higher values reflect the increased difficulty of removing electrons from increasingly positive ions and the penetration into inner electron shells [21].

Molecular Orbital Theory of N₂

The molecular orbital theory provides a comprehensive framework for understanding the electronic structure and bonding in dinitrogen (N₂) [7] [20]. When two nitrogen atoms combine to form N₂, their atomic orbitals overlap to create molecular orbitals that extend over both nuclei [7]. The total electron count for N₂ is fourteen electrons (seven from each nitrogen atom), which fill the molecular orbitals according to the Aufbau principle, Hund's rule, and Pauli's exclusion principle [7] [20].

The molecular orbital energy diagram for N₂ follows a specific ordering sequence [7] [20]. The molecular orbitals are formed from the combination of atomic orbitals: 1s orbitals combine to form σ1s and σ1s molecular orbitals, 2s orbitals form σ2s and σ2s molecular orbitals, and 2p orbitals create σ2p, π2p, π2p, and σ2p molecular orbitals [7] [20]. The bonding molecular orbitals are formed by the constructive interference of atomic orbitals, resulting in increased electron density between the nuclei and lower energy [7]. Conversely, antibonding molecular orbitals result from destructive interference, creating nodes between nuclei and higher energy levels [7].

The electron configuration of N₂ in terms of molecular orbitals is (σ1s)² (σ1s)⁰ (σ2s)² (σ2s)⁰ (σ2p)² (π2p)⁴ (π2p)⁰ (σ2p)⁰ [7] [20]. This configuration shows that ten electrons occupy bonding molecular orbitals while four electrons occupy antibonding orbitals, though the actual count considers that σ1s and σ2s are not filled [20]. The bond order calculation using the formula (number of bonding electrons minus number of antibonding electrons) divided by two yields a bond order of three, confirming the triple bond nature of N₂ [7] [20].

| Molecular Orbital | Electron Count | Energy Level | Bond Contribution |

|---|---|---|---|

| σ1s (bonding) | 2 | Lowest | Core bonding |

| σ*1s (antibonding) | 0 | Higher than σ1s | Core antibonding |

| σ2s (bonding) | 2 | Low | Valence bonding |

| σ*2s (antibonding) | 0 | Higher than σ2s | Valence antibonding |

| σ2p (bonding) | 2 | Moderate | σ component of triple bond |

| π2p (bonding) | 4 | Moderate | π components of triple bond |

| π*2p (antibonding) | 0 | High | Empty antibonding |

| σ*2p (antibonding) | 0 | Highest | Empty antibonding |

The triple bond in N₂ consists of one sigma bond formed by the overlap of 2p orbitals along the internuclear axis and two pi bonds formed by the sideways overlap of 2p orbitals [7] [19]. This molecular orbital configuration explains the exceptional stability of the N₂ molecule and its diamagnetic properties, as all electrons are paired in the ground state [7]. The highest occupied molecular orbital is the σ2p bonding orbital, while the lowest unoccupied molecular orbital is the π*2p antibonding orbital [7].

Bond Properties and Energetics

The nitrogen-nitrogen bond exhibits remarkable variation in strength and length depending on the bond order [16] [17] [18]. Single nitrogen-nitrogen bonds have a bond energy of 167 kilojoules per mole and a bond length of 145 picometers [17] [22]. Double nitrogen-nitrogen bonds possess significantly higher bond energies of 418 kilojoules per mole with correspondingly shorter bond lengths of 125 picometers [17] [22]. The triple nitrogen-nitrogen bond in N₂ represents one of the strongest chemical bonds known, with bond energies ranging from 942 to 945.33 kilojoules per mole and a bond length of 110 picometers [16] [17] [18] [22].

The most precisely determined experimental value for the N₂ bond dissociation energy is 945.33 ± 0.59 kilojoules per mole, measured using state-to-state resolved velocity map imaging methods [8] [18]. This measurement represents sub-wavenumber precision and places N₂ among the few diatomic molecules with such accurately determined bond dissociation energies [8]. The exceptional strength of the nitrogen-nitrogen triple bond arises from the presence of one sigma bond and two pi bonds, providing six electrons worth of bonding interaction between the two nuclei [19].

| Bond Type | Energy (kilojoules per mole) | Bond Length (picometers) | Additional Data |

|---|---|---|---|

| N-N (single) | 167 | 145 | Single bond |

| N=N (double) | 418 | 125 | Double bond |

| N≡N (triple) | 942-945.33 | 110 | Triple bond in N₂ |

| N₂ Dissociation Energy | 945.33 ± 0.59 | 110 | Most accurate experimental value |

The bond dissociation energy of N₂ significantly exceeds that of other diatomic molecules, making it the strongest homonuclear diatomic bond [18]. Comparative analysis reveals that the N₂ bond energy is substantially higher than the O₂ double bond energy of approximately 498 kilojoules per mole, reflecting the additional bonding orbital contribution in N₂ [19] [22]. The exceptional stability of the nitrogen-nitrogen triple bond has profound implications for nitrogen chemistry, as the high activation energy required for bond breaking makes N₂ relatively unreactive under ambient conditions [8] [18].

The relationship between bond order and bond strength follows the expected trend: triple bonds exhibit higher bond energies than double bonds, which in turn are stronger than single bonds [19] [22]. This relationship is consistent with molecular orbital theory predictions, where increased electron density in bonding orbitals corresponds to stronger interatomic attractions and shorter bond lengths [19]. The bond energy measurements have been corroborated through various experimental techniques, including spectroscopic methods and thermochemical cycles [8] [18].

Nitrogen's Hybrid Orbitals and Geometry

Nitrogen's ability to form hybrid orbitals enables it to adopt various molecular geometries depending on its chemical environment and bonding partners [9]. The most common hybridization state for nitrogen is sp³ hybridization, which occurs when nitrogen forms four bonds, as observed in the ammonium ion (NH₄⁺) [9]. In sp³ hybridization, the 2s orbital and three 2p orbitals combine to form four equivalent sp³ hybrid orbitals, each containing one electron available for bonding [9].

The sp³ hybridization of nitrogen results in a tetrahedral electron geometry with bond angles of approximately 109.5 degrees [9]. This hybridization pattern explains the observed molecular geometry of compounds such as NH₄⁺, where the nitrogen atom is surrounded by four hydrogen atoms in a tetrahedral arrangement [9]. The formation of sp³ hybrid orbitals requires the promotion of electrons and mixing of atomic orbitals, which is energetically favorable when it enables the formation of stronger bonds [9].

In addition to sp³ hybridization, nitrogen can also undergo sp² and sp hybridization depending on the bonding requirements [9]. The sp² hybridization involves the mixing of one 2s orbital with two 2p orbitals, leaving one 2p orbital unhybridized for pi bonding [9]. This hybridization pattern is observed in compounds where nitrogen forms double bonds or participates in aromatic systems. The sp hybridization involves the mixing of one 2s orbital with one 2p orbital, leaving two 2p orbitals available for pi bonding, as seen in nitriles where nitrogen forms triple bonds [9].

The electronic configuration of nitrogen in its ground state (1s² 2s² 2p³) does not directly explain the tetrahedral geometry observed in NH₄⁺, as the 2s and 2p orbitals have different energies and spatial orientations [9]. However, the hybridization concept provides a satisfactory explanation by considering the mixing of these orbitals to form equivalent hybrid orbitals that can accommodate the observed bonding patterns and molecular geometries [9]. The energy required for orbital mixing is compensated by the formation of stronger, more directional bonds that result from the hybrid orbitals [9].

The choice of hybridization depends on the steric number, which is the sum of bonded atoms and lone pairs around the nitrogen center [9]. A steric number of four typically corresponds to sp³ hybridization and tetrahedral geometry, while steric numbers of three and two correspond to sp² and sp hybridization, respectively [9]. This relationship provides a systematic approach to predicting the molecular geometry of nitrogen-containing compounds based on their electronic structure and bonding patterns [9].

Spectroscopic Characteristics

Nitrogen exhibits distinctive spectroscopic properties that provide valuable insights into its electronic structure and molecular dynamics [10] [12] [15]. The vibrational spectroscopy of dinitrogen reveals a fundamental vibrational frequency in the range of 2330 to 2359 wavenumbers, which corresponds to the stretching motion of the nitrogen-nitrogen triple bond [10] [14] [28]. This vibrational frequency is characteristic of the strong triple bond and serves as a diagnostic tool for identifying N₂ in various chemical environments [10].

Raman spectroscopy of nitrogen shows a vibrational Raman shift of 2330 wavenumbers, making nitrogen an excellent medium for stimulated Raman scattering applications [10]. The Raman activity of N₂ arises from the polarizability changes during molecular vibrations, and the absence of other Raman-active media with similar shifts makes nitrogen unique for specific laser applications [10]. The stimulated Raman scattering of pressurized nitrogen has been successfully employed to generate laser beams at wavelengths of 1415 nanometers and 2110 nanometers [10].

Nuclear magnetic resonance spectroscopy of nitrogen involves two isotopes: ¹⁴N and ¹⁵N [12] [30] [31]. The ¹⁵N isotope, despite its low natural abundance, provides sharp, well-resolved signals with chemical shifts spanning approximately 1100 parts per million, ranging from +620 to -420 parts per million relative to liquid ammonia [12] [30]. The ¹⁴N isotope, while more abundant, produces significantly broadened signals due to its quadrupolar nature, which often renders the signals unobservable on high-resolution nuclear magnetic resonance spectrometers [12] [30].

| Spectroscopic Method | Value/Range | Reference Standard |

|---|---|---|

| Vibrational Frequency (N₂) | 2330-2359 wavenumbers | Literature/experimental |

| Raman Shift (N₂) | 2330 wavenumbers | Stimulated Raman scattering experiments |

| ¹⁵N Nuclear Magnetic Resonance Chemical Shift Range | -380 to +620 parts per million | Relative to liquid ammonia |

| ¹⁴N Nuclear Magnetic Resonance Characteristics | Quadrupole broadened | Relative to ¹⁵N |

| First Ionization Energy (N₂) | 1503 kilojoules per mole | Molecular ionization |

| Atomic Nitrogen Ionization Energy | 1402 kilojoules per mole | Atomic ionization |

The ionization energies determined through photoelectron spectroscopy reveal important differences between molecular and atomic nitrogen [24]. The ionization energy of molecular nitrogen is 1503 kilojoules per mole, which is higher than the atomic nitrogen ionization energy of 1402 kilojoules per mole [24]. This difference indicates that electrons in the N₂ molecule have lower energy than electrons in separated nitrogen atoms, confirming the stability of the molecular form [24].

Ultraviolet-visible absorption spectroscopy shows that molecular nitrogen is transparent in the wavelength range of 350 to 450 nanometers, as the energy corresponding to these wavelengths (approximately 3.55 electron volts) is insufficient to cause electronic transitions [13]. Electronic excitation of nitrogen requires vacuum-ultraviolet radiation, with significant absorption occurring only at much shorter wavelengths [13] [26]. The emission spectra of nitrogen plasma show dominant molecular band transitions in the second positive system (C³Πᵤ-B³Πₓ) and first negative system (B²Σᵤ⁺-X²Σₓ⁺) in the ultraviolet wavelength range [26].

Nitrogen gas, representing the most familiar and abundant form of this element, constitutes approximately seventy-eight percent of Earth's atmosphere. At standard temperature and pressure conditions, molecular nitrogen exists as a diatomic gas with the chemical formula nitrogen dioxide, characterized by an exceptionally strong triple bond between the two nitrogen atoms. This triple bond, with a dissociation energy of nine hundred forty-five point three three kilojoules per mole, ranks among the strongest chemical bonds known in nature.

The molecular structure of gaseous nitrogen features a linear geometry with a bond angle of one hundred eighty degrees. Each nitrogen atom contributes five valence electrons, resulting in a total of ten valence electrons that form the triple bond and two lone pairs. This symmetric arrangement renders the nitrogen molecule nonpolar, as both atoms possess identical electronegativity values of three point zero four on the Pauling scale.

Fundamental Physical Properties

Gaseous nitrogen exhibits several distinctive physical characteristics that define its behavior under standard conditions. The molecular weight of nitrogen gas is twenty-eight point zero one three grams per mole, making it slightly lighter than air with a specific gravity of zero point nine six seven. At zero degrees Celsius and one atmosphere pressure, nitrogen gas has a density of one point two five one grams per liter, which can be calculated using the ideal gas law relationship.

The gas demonstrates typical behavior for a diatomic molecule, with transport properties that vary significantly with temperature. At three hundred Kelvin, the dynamic viscosity measures seventeen point nine micropascal-seconds, while the thermal conductivity reaches twenty-five point nine milliwatts per meter-kelvin. These values increase with temperature following well-established kinetic theory predictions.

Thermodynamic Characteristics

The thermodynamic properties of nitrogen gas exhibit temperature dependence characteristic of diatomic molecules. The specific heat capacity at constant pressure remains relatively constant at one point zero four kilojoules per kilogram-kelvin near room temperature, gradually increasing to one point two zero four kilojoules per kilogram-kelvin at twelve hundred Kelvin. The specific heat ratio gamma equals one point four zero, typical for diatomic gases.

The speed of sound in nitrogen gas at standard conditions measures three hundred fifty-three meters per second, reflecting the gas's compressibility and density characteristics. This property varies with temperature and pressure according to thermodynamic relationships governing wave propagation in gases.

Intermolecular Forces and Molecular Behavior

The behavior of nitrogen molecules in the gaseous state is governed primarily by London dispersion forces, also known as van der Waals forces. These weak intermolecular attractions arise from temporary fluctuations in electron density that create instantaneous dipoles, which induce corresponding dipoles in neighboring molecules. The strength of these forces ranges from zero point four to four point zero kilojoules per mole, significantly weaker than hydrogen bonds or ionic interactions.

The weakness of these intermolecular forces explains nitrogen's low boiling point and its gaseous state at ambient conditions. The van der Waals interactions become more significant at higher pressures or lower temperatures, eventually leading to condensation into the liquid phase.

Liquid Nitrogen Characteristics

Liquid nitrogen represents one of the most important cryogenic fluids, formed when gaseous nitrogen is cooled below its boiling point of negative one hundred ninety-five point seven nine degrees Celsius. This colorless, mobile liquid possesses properties that make it invaluable for numerous scientific and industrial applications.

Physical Appearance and Basic Properties

Liquid nitrogen appears as a colorless, transparent fluid that closely resembles water in its mobile characteristics. The liquid is completely odorless and non-corrosive, making it safe for many applications when proper handling procedures are followed. Its viscosity is approximately one-tenth that of acetone, or roughly one-thirtieth that of water at room temperature, contributing to its highly mobile nature.

The density of liquid nitrogen at its boiling point measures eight hundred eight point four kilograms per cubic meter, making it less dense than water with a specific gravity of zero point eight zero eight. This relatively low density combined with its extreme cold temperature creates the characteristic behavior observed when liquid nitrogen comes into contact with warmer objects.

Thermal Properties and Phase Behavior

The thermal properties of liquid nitrogen are fundamental to its applications and handling requirements. The boiling point at atmospheric pressure occurs at negative one hundred ninety-five point eight degrees Celsius or seventy-seven point three six Kelvin. When placed under vacuum conditions, the temperature can be reduced to the freezing point of negative two hundred ten degrees Celsius.

The latent heat of vaporization equals one hundred ninety-nine point three kilojoules per kilogram, representing the energy required to convert liquid nitrogen to gas at constant temperature. This relatively high value contributes to liquid nitrogen's effectiveness as a coolant. The expansion ratio from liquid to gas reaches six hundred ninety-six to one at twenty degrees Celsius, meaning one liter of liquid nitrogen produces nearly seven hundred liters of gaseous nitrogen at room temperature.

Dielectric and Optical Properties

Liquid nitrogen exhibits interesting dielectric properties with a dielectric constant of one point four three, slightly higher than that of most nonpolar liquids. The refractive index measures one point two zero five at five hundred eighty-nine nanometers, indicating minimal light bending compared to water.

Thermal Conductivity and Heat Transfer

The thermal conductivity of liquid nitrogen measures zero point one four watts per meter-kelvin, relatively low compared to metals but significant for cryogenic applications. The specific heat capacity reaches two point zero four kilojoules per kilogram-kelvin, determining the amount of thermal energy required to change the liquid's temperature.

The Leidenfrost effect plays a crucial role in liquid nitrogen's heat transfer characteristics. When liquid nitrogen contacts a surface significantly warmer than its boiling point, it forms an insulating vapor layer that actually slows heat transfer. This phenomenon explains why liquid nitrogen can appear to "dance" on warm surfaces rather than immediately boiling away.

Molecular Structure in Liquid Phase

In the liquid phase, nitrogen retains its diatomic molecular character. The weak van der Waals forces between nitrogen molecules provide just enough attraction to maintain the liquid state at low temperatures. The intermolecular distance in liquid nitrogen is approximately three to six angstroms, typical for molecules held together by dispersion forces.

Solid State Nitrogen

Solid nitrogen exhibits a complex phase behavior with multiple crystalline forms that depend on temperature and pressure conditions. Under normal atmospheric pressure, solid nitrogen forms when the temperature drops below the triple point of sixty-three point one five Kelvin.

Low-Pressure Solid Phases

At atmospheric pressure, solid nitrogen exists in two distinct phases. The alpha phase, stable below thirty-five point six Kelvin, features a hexagonal close-packed crystal structure. Above this temperature, nitrogen transitions to the beta phase, which maintains hexagonal symmetry but with slightly different lattice parameters.

The alpha to beta phase transition occurs at approximately thirty-five point six Kelvin and represents a solid-to-solid transformation involving changes in molecular orientation. Both phases retain the diatomic molecular character of nitrogen, with molecules held together by van der Waals forces.

Physical Properties of Solid Nitrogen

Solid nitrogen appears as a white, crystalline material resembling snow. The density of solid nitrogen at sixty-three Kelvin measures approximately one point zero two six grams per cubic centimeter, making it less dense than liquid nitrogen. This density difference explains why solid nitrogen will float on liquid nitrogen, similar to ice floating on water.

The mechanical properties of solid nitrogen reflect its weak intermolecular bonding. The material is very soft and easily deformed, with low elastic modulus and bulk modulus values around two point two gigapascals. The thermal expansion coefficient measures approximately ten to the negative fourth per Kelvin, indicating modest dimensional changes with temperature.

Heat Transfer Properties

The heat of fusion for solid nitrogen equals zero point seventy-two kilojoules per mole or twenty-five point seven kilojoules per kilogram. This relatively low value reflects the weak intermolecular forces holding the solid together. The heat of sublimation, the energy required for direct transition from solid to gas, measures six point five kilojoules per mole.

Occurrence in Nature

Solid nitrogen occurs naturally on several celestial bodies in our solar system. It forms a significant component of the surface composition on Pluto, where it mixes with solid carbon monoxide and methane. The Neptunian moon Triton also displays extensive solid nitrogen deposits, observed directly by the Voyager 2 space probe.

On these distant worlds, solid nitrogen exhibits interesting geological behavior. Despite its low melting point, it can flow like glaciers when amassed in sufficient quantities. The low cohesive strength at reduced pressures allows solid nitrogen to behave as a mobile geological material under conditions that would be impossible on Earth.

High-Pressure States of Nitrogen

Under extreme pressure conditions, nitrogen undergoes remarkable transformations that challenge traditional understanding of molecular behavior. Research has identified at least sixteen different solid phases of nitrogen, including molecular phases, non-molecular phases, and amorphous states.

Molecular High-Pressure Phases

At pressures exceeding several gigapascals, nitrogen forms various molecular phases designated by Greek letters. The gamma phase, stable from approximately three point four to seven point eight gigapascals, maintains the diatomic molecular structure in a body-centered cubic arrangement. The delta phase emerges at higher pressures, while the epsilon phase becomes stable around fourteen gigapascals.

The zeta phase, existing between sixty and one hundred fifteen gigapascals, represents a critical transition region. Recent research has finally determined the crystal structure of this elusive phase, revealing it as a key component in nitrogen's progressive molecular-to-polymeric transformation.

Non-Molecular Polymeric Phases

Above approximately one hundred fifty gigapascals, nitrogen undergoes a fundamental transformation from molecular to non-molecular forms. The eta phase, characterized as amorphous and semiconducting, exhibits a narrow band gap that decreases with increasing pressure. This phase represents the beginning of nitrogen's transition to a polymeric state.

The cubic gauche nitrogen phase, denoted as cg-N, forms a three-dimensional network of single-bonded nitrogen atoms. This phase has been synthesized at pressures exceeding one hundred twenty gigapascals and temperatures around two thousand five hundred Kelvin. The layered polymeric nitrogen phase, LP-N, represents another high-pressure polymeric form with different structural characteristics.

Metallic Nitrogen

At extreme conditions exceeding one hundred twenty-five gigapascals and temperatures above two thousand five hundred Kelvin, nitrogen transforms into a metallic fluid state. This metallization involves the complete dissociation of diatomic molecules into atomic nitrogen, forming a conducting fluid polymer.

The metallization pressure decreases with increasing temperature, starting at approximately one hundred twenty gigapascals at three thousand Kelvin. This behavior suggests that nitrogen could exist as a metallic fluid in planetary cores, with significant implications for understanding nitrogen's behavior in the deep interiors of Earth and other planets.

Novel Polymeric Structures

Recent high-pressure synthesis experiments have revealed extraordinarily complex nitrogen structures. Compounds such as yttrium nitrides YN₆ and Y₂N₁₁ contain ring and spiral-shaped crystal structures of nitrogen that resemble carbon compound architectures. These discoveries demonstrate that nitrogen's structural diversity under pressure far exceeds predictions based on ambient condition behavior.

The formation of these exotic structures involves the breaking of nitrogen's exceptionally strong triple bond into three weaker single bonds. This transformation requires extreme conditions but results in materials with potentially revolutionary properties, including ultra-high energy density and extraordinary hardness.

Thermodynamic Properties

The thermodynamic properties of nitrogen span an enormous range of conditions, from cryogenic temperatures near absolute zero to extreme pressures and temperatures exceeding those found in planetary cores. Understanding these properties requires sophisticated theoretical models and precise experimental measurements.

Equation of State Development

Modern understanding of nitrogen's thermodynamic behavior relies on comprehensive equations of state that accurately represent pressure-volume-temperature relationships across wide ranges. The reference equation developed by Span and colleagues covers temperatures from sixty-three point one five one to one thousand Kelvin and pressures up to twenty-two hundred megapascals.

These equations incorporate virial coefficients, critical point data, and transport properties to provide comprehensive thermodynamic descriptions. The uncertainty in density calculations ranges from zero point zero two percent at low pressures to zero point six percent at very high pressures.

Critical Point Properties

Nitrogen's critical point occurs at a temperature of one hundred twenty-six point two Kelvin and a pressure of thirty-three point five atmospheres. At this point, the distinction between liquid and gas phases disappears, and nitrogen exists as a supercritical fluid with unique properties.

The critical density measures three hundred fourteen point zero two kilograms per cubic meter, representing the point where liquid and gas densities converge. Beyond the critical point, nitrogen cannot exist as a liquid regardless of applied pressure.

Triple Point Characteristics

The triple point of nitrogen, where solid, liquid, and gas phases coexist in equilibrium, occurs at sixty-three point one five two six Kelvin and twelve point six kilopascals. This point serves as a fundamental reference for temperature measurements and thermodynamic calculations.

Precise measurements of the triple point temperature yield values with uncertainties less than zero point three millikelvin, making it useful as a calibration standard for scientific instruments. The reproducibility of triple point measurements exceeds zero point one millikelvin.

Transport Properties

The transport properties of nitrogen, including viscosity and thermal conductivity, have been extensively characterized across wide temperature and pressure ranges. Viscosity values range from six point nine micropascal-seconds at one hundred Kelvin to over forty micropascal-seconds at twelve hundred Kelvin.

Thermal conductivity exhibits similar temperature dependence, increasing from nine point three milliwatts per meter-kelvin at one hundred Kelvin to over sixty milliwatts per meter-kelvin at twelve hundred Kelvin. These properties are essential for engineering applications involving heat and mass transfer.

Heat Capacity Relationships

The heat capacity of nitrogen demonstrates the expected behavior for a diatomic gas, with values remaining relatively constant at low temperatures before increasing significantly above one thousand Kelvin. At room temperature, the constant pressure heat capacity measures approximately one point zero four kilojoules per kilogram-kelvin.

The temperature dependence of heat capacity reflects the activation of rotational and vibrational molecular motions. At high temperatures above fifteen hundred Kelvin, dissociation effects become significant, requiring corrections to ideal gas behavior.

High-Pressure Thermodynamics

Under extreme pressure conditions, nitrogen's thermodynamic properties deviate dramatically from ideal gas behavior. The development of accurate equations of state for these conditions requires sophisticated computational methods including density functional theory and path integral Monte Carlo simulations.

These calculations reveal complex phase relationships and transformation pathways that govern nitrogen's behavior under conditions relevant to planetary interiors and high-energy applications. The results provide essential data for understanding material behavior under extreme conditions and for developing new high-energy density materials.

Physical Description

Nitrogen, refrigerated liquid (cryogenic liquid) appears as colorless odorless liquid. Very cold. Contact may cause frostbite. Nontoxic. Under prolonged exposure to heat or fire the container may rupture violently and rocket. Used to freeze foods, to preserve whole blood and other biologicals, and as a coolant.

Gas or Vapor; Other Solid; Liquid

Colourless, odourless, non-flammable gas

Odorless gas; [Merck Index] Vapor density = approximately the same as air; [HSDB]

Liquid

ODOURLESS COLOURLESS COMPRESSED GAS.

ODOURLESS COLOURLESS EXTREMELY COLD LIQUID.

Color/Form

Colorless liquid at -196 °C

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

-195.79 °C (77.36 K)

-196 °C

Heavy Atom Count

Taste

Vapor Density

Relative vapor density (air = 1): 0.97

Density

1.251 g/L at 0 °C and 1 atm; ... 0.804 (liquid), and 1.0265 (solid)

Critical density: 0.311 g/cu cm; heat of dissociation of nitrogen molecule (N2): 225.1 kcal/mole

VAPOR DENSITY @ NORMAL TEMP APPROX SAME AS AIR; COLD GAS AS IT COMES FROM LIQ IS HEAVIER THAN AIR /GAS/

Density (at the boiling point of the liquid): 0.808 kg/l

LogP

0.67

Odor

Melting Point

-210.01 °C (63.14K)

TRIPLE POINT TEMP: 63.1 DEG K; TRIPLE POINT PRESSURE: 0.127 ATM; HEAT OF FUSION: 6.1 CAL/G

-210.01 °C

-210 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 47 of 1105 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 1058 of 1105 companies with hazard statement code(s):;

H280 (76.28%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H281 (24.57%): Contains refrigerated gas;

may cause cryogenic burns or injury [Warning Gases under pressure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Medication (Vet): Nitrogen has been used to euthanize dogs, rabbits, and mink.

Mechanism of Action

... Nitrogen also has a direct toxic action of its own, affecting brain functions and inducing a stupor or euphoria. Nitrogen narcosis ("rapture of the deep" or "the martini effect") results from a direct toxic effect of high nitrogen pressure on nerve conduction and produces effects similar to alcohol intoxication. Complex reasoning, decision-making ability, motor function, and manual dexerity decrease. Individuals vary in this response widely, but it typically can be noticed among divers at depths exceeding 100 ft (30 m). For example, certain individuals experience no effect at depths of < or = 130 ft, whereas others feel some effect at around 80 ft. Nonetheless, the narcotic effect increases with increasing depth so that each additional 50 ft incrementally produces the effect of "another martini".

A simple asphyxiant, nitrogen's main toxicty arises from its ability to displace O2 and generate an atmosphere that does not support the chemical reactions needed for maintenance of life. The displacement of O2 can be complete or incomplete, leading to varying degrees of hypoxia.

Nitrogen is an inert substance and does not exert a direct toxicological effect. Nitrogen acts by the physiological effect of simple asphyxia on the target species within a Controlled Atmosphere Treatment (CAT) bubble. The biocide action of nitrogen is due to its displacement of oxygen from an atmospheric oxygen level of 20.8% to levels < 0.2% v/v in the CAT bubble. The level of oxygen is the critical factor. Victims exposed to atmospheres deficient in oxygen, i.e. < 19%, will begin to display signs and symptoms of oxygen-deficient exposure of air due to an increase in nitrogen.

Vapor Pressure

Pictograms

Compressed Gas

Impurities

Other CAS

Absorption Distribution and Excretion

For local use only.

The principal route of exposure to nitrogen is via the inhalation route. The concentration of nitrogen between inhaled and exhaled human breath is not significantly different. Also, nitrogen is only sparingly soluble in water. Therefore an insignificant amount of nitrogen is absorbed into the human body.

The substance can be absorbed into the body by inhalation.

Gases and vapors known to be absorbed (or excreted) by the skin include ... Nitrogen ...

Normally, the blood is in equilibrium with alveolar air, which contains close to 80% nitrogen. As a result, several liters ... are in solution in body fluids and are present in body cavities.

A study was performed to obtain quantitative measures of nitrogen exchange rates in human knees using the short lived isotope nitrogen-13 (N-13) as a tracer. Nine male volunteers rebreathed a normoxic gas mixture with N-13 for 30 minutes and room air for a 1.5 hour washout period. Eight subjects were experienced deep sea divers, and one subject was a smoker. Positron detectors were used to monitor the N-13 in the knee. Data were corrected for background and decay. All but two subjects showed a marked rise in N-13 activity after the end of N-13 breathing; this rise relatively long after the end of radioactive gas inspiration was unexpected. In most cases the concentration continued to rise for at least 30 minutes after the end of exposure. Mechanisms for the observed rise of knee N-13 were considered. Nitrogen sinks in some knee structure or nearby structure could be physical, chemical, or physiological. The authors conclude that these unexpected results of a very marked delay in knee gas excretion 30 minutes into the pulmonary washout period suggests that a gas exchange model consistent with these data is needed to avoid decompression sickness.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Agrochemicals -> Pesticides

FREEZING_AGENT; -> JECFA Functional Classes

Cosmetics -> Propellant

Methods of Manufacturing

PSA /pressure swing adsorption/ systems operate on the principle of reversible selective adsorption of oxygen on a carbon molecular sieve (CMS). ... Air is compressed, filtered, cooled to remove excess moisture, and passed alternately through two beds of CMS. Oxygen, carbon dioxide, and water vapor are selectively adsorbed in the CMS matrix. When one bed is saturated with oxygen, the air flow is diverted to the second. The first bed is depressurized to atmosphere, releasing the adsorbed oxygen, carbon dioxide, and water vapor and the process is repeated. Product nitrogen is collected in a nitrogen receiver and is available at ca 690 kPa (100 psig). Atmospheric argon is concentrated in the product nitrogen.

Membrane Permeation: The use of hollow-fiber polymeric membranes for air separation is a newer technology, commercially viable since the early 1980s. Membrane systems are displacing PSA systems in the lower purity, lower flow rate range. Membrane nitrogen generation systems operate on the principle of selective gaseous permeation through a membrane. ... Air is compressed and passed through a series of filters to remove any residual oil, which can be detrimental to membrane longevity, from the compressor and excess water vapor. The air is then heated to the optimum process temperature for the given polymer (usually 40-60 °C) and is fed axially into the center of thousands of the hollow fibers packed in a tube-and-shell configuration. The nitrogen is concentrated during its passage down the fibers and is collected as the nitrogen product. Atmospheric argon is also concentrated in the product stream.

Separation from air by cryogenic distillation; combustion of natural gas or propane and air; pressure swing adsorption; fixation from air.

For more Methods of Manufacturing (Complete) data for Nitrogen, Elemental (6 total), please visit the HSDB record page.

General Manufacturing Information

Nitrogen: ACTIVE

In 1982, there were 323 nitrogen producing plants in 41 states, up from 288 plants in 1979 and 286 in 1978.

The product is usually stored and transported in the liquefied form.

Natural nitrogen contains two isotopes, (14)N and (15)N. Ten other isotopes are known.

Nitrogen makes up 78% of the air, by volume. The atmosphere of Mars, by comparison, is 2.6% nitrogen. ...The estimated amount of this element in our atmosphere is more than 4000 trillion tons. From this inexhaustable source it can be obtained by liquefaction and fractional distillation. Nitrogen molecules give the orange-red, blue-green, blue-violet, and deep violet shades to the aurora.

Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/

Analytic Laboratory Methods

Method: AOAC 959.04; Procedure: Kjeldahl method; Analyte: nitrogen; Matrix: tobacco; Detection Limit: not provided.

Method: AOAC 960.52; Procedure: micro-Kjeldahl method; Analyte: nitrogen; Matrix: Materials which contain N but no N-N or N-O linkages; Detection Limit: not provided.

Method: AOAC 970.03; Procedure: Kjeldahl/Raney powder method; Analyte: nitrogen; Matrix: fertilizers (applicable to all fertilizers except "nitric phosphates" containing nonsulfate S); Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for Nitrogen, Elemental (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Clinical evaluation of a Raman spectrometer (scattering) multiple gas analyzer for the operating room was used to monitor inspired and expired concn of oxygen, nitrogen,carbon dioxide, nitrous oxide, halothane, and isoflurane in patients.

A gas phase chromatographic method for the determination of dissolved nitrogen in blood was developed. The blood sample was mixed with gas free reagents in an extraction chamber and the solution was stirred with a magnetic stirrer. The nitrogen molecules diffused from the blood into the surrounding gas phase until equilibrium was reached. A stream of carrier gas was passed through the extraction chamber to the chromatographic column and the detector. The previously extracted gases and the gases remaining in the blood were swept at the end of the equilibration period. The accuracy of the method was found to be better than 1.5 percent and the coefficient of variation of reproducibility was 0.57 percent. The authors conclude the method is time consuming and not suitable for routine determination; however, it may be used for research work on respiratory physiology and physiopathology, and the measurement of arterial/alveolar nitrogen differences.

Storage Conditions

Since liquid nitrogen tends to cause localized oxygen enrichment due to a fractional distillation of air, containers such as formed plastics should not be used even for temporary storage of liquid nitrogen due to the resultant increase combustibility.

Storage temperature for liquid nitrogen: -320 °F.

Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. /Nitrogen, refrigerated liquid/

Interactions

The contribution of inert gases to the risk of central nervous system (CNS) oxygen toxicity is a matter of controversy. Therefore, diving regulations apply strict rules regarding permissible oxygen pressures (Po(2)). We studied the effects of nitrogen and helium (0, 15, 25, 40, 50, and 60%) and different levels of Po(2) (507, 557, 608, and 658 kPa) on the latency to the first electrical discharge (FED) in the EEG in rats, with repeated measurements in each animal. Latency as a function of the nitrogen pressure was not homogeneous for each rat. The prolongation of latency observed in some rats at certain nitrogen pressures, mostly in the range 100 to 500 kPa, was superimposed on the general trend for a reduction in latency as nitrogen pressure increased. This pattern was an individual trait. In contrast with nitrogen, no prolongation of latency to CNS oxygen toxicity was observed with helium, where an increase in helium pressure caused a reduction in latency. This bimodal response and the variation in the response between rats, together with a possible effect of ambient temperature on metabolic rate, may explain the conflicting findings reported in the literature. The difference between the two inert gases may be related to the difference in the narcotic effect of nitrogen. Proof through further research of a correlation between individual sensitivity to nitrogen narcosis and protection by N(2) against CNS oxygen toxicity in rat may lead to a personal O(2) limit in mixed-gas diving based on the diver sensitivity to N(2) narcosis.

The effects of adenosine-5'-diphosphate (ADP), epinephrine, nd 5-hydroxytryptamine (5HT) on nitrogen microbubble induced platelet aggregation were studied in-vitro. Platelet rich plasma (PRP) obtained from healthy human blood donors was stirred for 30 minutes in the presence of nitrogen microbubbles, 0.5 to 5 micromolar (microM) ADP, 0.1 to 1microM epinephrine, or 0.5 to 10microM 5HT, alone or in combination. The experiments with epinephrine were also performed in the presence or absence of 25microM indomethacin, 10microM acetylsalicylic-acid (ASA), or 1microM (146485). Some of the experiments with 5HT had 12.5microM ketanserin present. The extent of platelet aggregation was determined by measuring changes in platelet density in a cellcounter. A similar experiment was performed in which the PRP was pretreated with nitrogen microbubbles for 5 minutes before the ADP, epinephrine, or 5HT was added. Nitrogen microbubbles alone caused a progressive, irreversible aggregation of platelets. ADP alone caused an immediate platelet aggregation. Microbubbles plus ADP showed an additive, irreversible effect. Epinephrine alone caused a progressive, irreversible decrease in platelet density. Nitrogen microbubbles plus epinephrine showed a strong synergistic effect on platelet aggregation. Indomethacin and ASA partially countered the synergistic effect. 5HT caused a slight decrease in platelet density. 5HT plus nitrogen microbubbles inhibited platelet aggregation. The effect of 5HT was abolished by ketanserin. Microbubble stimulation of PRP before adding ADP, 5HT, and epinephrine made the platelets more responsive to epinephrine only. The authors conclude that epinephrine has a clear synergistic effect on nitrogen microbubble induced platelet aggregation. ...

The effect of oxygen on nitrogen elimination was studied for six healthy nonsmoking males, 22 to 35 years old. Subjects breathed oxygen/argon mixtures having oxygen partial pressures (PO2s) of 0.12, 0.2, 1.0, 2.0, or 2.5 atmospheres (atm) for 125 minutes in a closed circuit system. Respiratory elimination of nitrogen by the subjects was measured using a gas tight rebreathing apparatus. Heart rate, cardiac output, calf blood flow, skin perfusion, blood pressure, and mean arterial pressure were monitored. Breathing 0.12atm oxygen caused a 9.4% increase in nitrogen elimination compared to the normoxic condition, PO2 0.2atm. Breathing pure oxygen, PO2 1.0atm, caused a 3.5% decrease in nitrogen elimination. Breathing mixtures containing 2.0 and 2.5atm oxygen caused 8.9 and 16.9% decreases in nitrogen elimination, respectively. Increasing the PO2 in the breathing mixture caused decreases in heart rate, cardiac output, skin perfusion, and calf blood flow. Systolic blood pressure was not affected. Diastolic blood pressure was decreased by the hypoxic gas mixture, but increased with increasing PO2 in the other mixtures. Mean arterial pressure increased with increasing PO2. The authors conclude that increasing PO2 in breathing mixtures causes a decrease in perfusion dependent nitrogen elimination that is secondary to a vasoconstrictive effect. These results suggest that oxygen breathing during post dive decompression treatment should be done at the lowest possible PO2 that does not induce decompression sickness.

The physiological consequences of anoxia caused by exposure to carbon-monoxide and nitrogen were studied in isolated hearts of rats. Male Sprague-Dawley-rats were anesthetized, and hearts were removed, suspended in saline, cannulated, and perfused in a mixture of 95 percent oxygen/5 percent carbon-dioxide, 95 percent carbon-monoxide/5 percent carbon-dioxide, or 95 percent nitrogen/5 percent carbon-dioxide. All hearts were perfused with oxygen for 30 minutes before switching to test perfusate. Heart function was constantly monitored under the different conditions. The lactic-acid content of perfusate was measured. The glycogen contents of the hearts were determined by a spectrophotometric method. The water content was determined by measuring the difference in wet and dry weights of the heart. Data was analyzed for statistical significance. Heart rate declined rapidly when hearts were subjected to stress in the presence of nitrogen or carbon-monoxide; the decline in heart rate was 64 and 44 percent of control values in the presence of carbon-monoxide and nitrogen, respectively. Lactic-acid concentrations increased significantly after nitrogen and carbon-monoxide exposure. Heart tissue water content did not differ between carbon-monoxide and nitrogen exposed hearts. Heart tissue glycogen content decreased significantly in nitrogen or carbon-monoxide exposed hearts. The authors conclude that nitrogen and carbon-monoxide exert differential effects in physiological and biochemical events in the myocardia.

Stability Shelf Life

Dates

Feed intake, methane yield, and efficiency of utilization of energy and nitrogen by sheep fed tropical grasses

Eduardo Bohrer de Azevedo, Jean Víctor Savian, Gláucia Azevedo do Amaral, Diego Bitencourt de David, José Ignacio Gere, Marta Moura Kohmann, Carolina Bremm, Felipe Jochims, Angel Sánchez Zubieta, Horacio Leandro Gonda, Cimélio Bayer, Paulo César de Faccio CarvalhoPMID: 34535849 DOI: 10.1007/s11250-021-02928-4

Abstract

Forage allowance impacts dry matter (DM) intake and the use of nutrients by ruminants. The efficient use of protein and energy from pasture is related to better livestock performance and lower environmental impacts. The aims of this study were to evaluate the effect of forage allowance levels on intake, digestibility, nitrogen (N) and energy balance, and methane (CH) emissions by lambs fed fresh pearl millet [Pennisetum americanum (L.) Leeke]. An indoor trial was performed using lambs in a completely randomized design with four treatments [forage allowance at 1.5, 2.0, 2.5 kg DM/100 kg of live weight (LW), and ad libitum allowing 20% of refusals] and four replicates (lambs). Forage intake, digestibility, total urine and feces excretion, and CH

emission were measured to calculate N and energy balances. An increase in forage allowance resulted in a linear increase in lamb forage intake, N retention, and metabolizable energy intake. Moreover, lamb CH

emission (g/day) also increased with greater forage allowance, while CH

yield decreased linearly as forage allowance increased. Our results indicate that maximizing forage intake improves N and energy use efficiency and mitigates CH

yield and decreases CH

conversion factor (Ym) by lambs fed pearl millet forage. Thus, management strategies that optimize intake of tropical forages by ruminants improve the use of nutrients ingested and mitigates negative impacts to the environment.

Evaluating low impact development practices potentials for increasing flood resilience and stormwater reuse through lab-controlled bioretention systems

Marina Batalini de Macedo, Thalita Raquel Pereira de Oliveira, Tassiana Halmenschlager Oliveira, Marcus Nóbrega Gomes Junior, José Artur Teixeira Brasil, Cesar Ambrogi Ferreira do Lago, Eduardo Mario MendiondoPMID: 34534109 DOI: 10.2166/wst.2021.292

Abstract

Low impact development practices (LID) as alternative measures of urban drainage can be used within the approach of resources recycling and co-management. This study evaluates the potential contribution of a bioretention system to flood control, non-potable water demands (NPD) and resources co-management. Bioretention setups were tested experimentally under variable conditions to identify operational key-factors to multiple purposes. Additionally, the efficiencies obtained for laboratory scale were extrapolated for household and watershed scale, quantifying the indicators of water demand reduction (WDR), energy demand reduction (EDR) and carbon emission reduction (CER) for hybrid systems with LID. The laboratory results indicated that the use of a bioretention with a submerged zone can improve the quality of the water recovered for reuse, while maintaining the efficiency of runoff retention and peak flow attenuation. Comparing the bioretention effluent quality with the Brazilian standards for stormwater reuse, the parameters color, turbidity, E. coli and metals were above the limits, indicating the necessity of a better treatment for solids particles and disinfection. Expanding the analysis to watershed scale, the bioretention helped to reduce NPD demands up to 45%, leading to a reduction in energy demand and carbon emission from the centralized water supply system.Palm kernel cake in high-concentrate diets for feedlot goat kids: nutrient intake, digestibility, feeding behavior, nitrogen balance, blood metabolites, and performance

Thomaz Cyro Guimarães de Carvalho Rodrigues, Stefanie Alvarenga Santos, Luis Gabriel Alves Cirne, Douglas Dos Santos Pina, Henry Daniel Ruiz Alba, Maria Leonor Garcia Melo Lopes de Araújo, Willian Pereira Silva, Camila de Oliveira Nascimento, Carlindo Santos Rodrigues, Manuela Silva Libânio Tosto, Gleidson Giordano Pinto de CarvalhoPMID: 34536113 DOI: 10.1007/s11250-021-02893-y

Abstract

This study was conducted to evaluate the effects of including palm kernel cake (PKC) in high-concentrate diets for feedlot goat kids on nutrient intake, digestibility, feeding behavior, nitrogen balance, blood metabolites, and performance. Thirty-two castrated crossbred Boer × mixed breed goat kids with an average age of 4 months and an initial body weight of 19.65 ± 3.00 kg were distributed in a completely randomized design. The diets included one of four levels (0, 12, 24, and 36%) of PKC on a total dry matter basis. The PKC inclusion in the diets promoted quadratic effects in the nutrient intakes (P ≤ 0.05). The digestibility of ether extract increased (P = 0.010), whereas the digestibility of non-fibrous carbohydrates decreased (P = 0.017) with the inclusion of PKC. Palm kernel cake inclusion promoted a quadratic effect on the time spent per episode feeding and decreased the times spent idling and ruminated bolus per day (P ≤ 0.05). The ingested and retained nitrogen decreased with the inclusion of PKC (P ≤ 0.05). The inclusion of PKC in the diets had quadratic effects in the cholesterol concentrations, albumin (A), globulin (G), A:G ratio, and gamma-glutamyltransferase enzyme activity (P ≤ 0.05). The PKC inclusion promoted a quadratic increase in total weight gain (P = 0.026), with the highest value achieved at the inclusion level of 11.68%. The inclusion of up to 12% PKC in high-concentrate diets increases the intake and growth performance without compromising the digestibility of nutrients and feed efficiency.Impact of nitrogen and phosphorus fertilizers on Cry1Ac protein contents in transgenic cotton

S U Khan, S Ali, S H Shah, M A Zia, S Shoukat, Z Hussain, A ShahzadPMID: 34495159 DOI: 10.1590/1519-6984.246436

Abstract

Application of different fertilizers to check the efficiency of expression of Bt (Bacillus thuringiensis) gene in one of the leading commercialized crops (cotton) against Lepidopteran species is of great concern. The expression of Cry protein level can be controlled by the improvement of nutrients levels. Therefore, the myth of response of Cry toxin to different combinations of NP fertilizers was explored in three Bt cotton cultivars. Combinations include three levels of nitrogen and three levels of phosphorus fertilizers. Immunostrips and Cry gene(s) specific primer based PCR (Polymerase Chain Reaction) analysis were used for the presence of Bt gene that unveiled the presence of Cry1Ac gene only. Further, the ELISA (enzyme-linked immunosorbent assay) kit was used to quantify the expression of Cry1Ac protein. Under various NP fertilizers rates, the level of toxin protein exhibited highly significant differences. The highest toxin level mean was found to be 2.3740 and 2.1732 µg/g under the treatment of N150P75 kg ha-1 combination while the lowest toxin level mean was found to be 0.9158 and 0.7641 µg/g at the N50P25 kg ha-1 level at 80 and 120 DAS (Days After Sowing), respectively. It was concluded from the research that the usage of NP fertilizers has a positive relation with the expression of Cry1Ac toxin in Bt cotton. We recommend using the N150P50 kg ha-1 level as the most economical and practicable fertilizer instead of the standard dose N100P50 kg ha-1 to get the desired level of Cry1Ac level for long lasting plant resistance (<1.5). The revised dose of fertilizer may help farmers to avoid the cross-resistance development in contradiction of insect pests.[Distribution of exogenous nitrogen fractions and their fate in moss-dominated biological soil crusts]

Xiao-Meng Yao, Bo Xiao, Guo-Peng Wang, Sheng-Long Li, Le-le Tian, Fu-Hai SunPMID: 34494788 DOI: 10.13287/j.1001-9332.202008.024

Abstract

Nitrogen (N) labeled withN was evenly added into plots of moss-dominated biological soil crusts (BSCs) and bare soil on the Chinese Loess Plateau. After that, the surface BSCs and bare soil samples were continuously collected within 1-30 days. The

N content of each N fraction in soil, microorganisms, and mosses was measured for each sample. The effects of BSCs on soil N fate and cycling was determined through analyzing the differences in the distribution of

N fractions between the BSCs and bare soil. Our results showed that: 1) The

N content of total N (TN), microbial biomass N (MBN), and dissolved organic N (DON) in the BSCs was 2.9, 17.5, and 9.0 times higher than that in the bare soil, respectively. The

N content of moss plants in the BSCs was 4.73 mg kg

. 2) The residual rate of

N in the BSCs and bare soil was 13.0% and 3.3%, respectively, indicating that the N fixing and holding ability of BSCs was four times higher than that of bare soil. The percentage of each

N fraction in T

N in the BSCs was in the order of MBN (54.3%)>moss plant N (22.5%)>DON (6.2%), while that in the bare soil was in the order of MBN (11.5%)>DON (2.6%). Over all, microorganisms and mosses in the BSCs had 65.3% higher capacity of N fixation as compared with the bare soil. 3) The transferred amount and storage capacity of MB

N in the BSCs were 17.2 and 20.5 times higher than that in the bare soil, respectively. Accordingly, the turnover rate of MB

N in the BSCs and bare soil was 5.8 and 7.2 times per month, respectively, with the turnover time of MB

N in the BSCs being 1.2 times longer than that in bare soil. In conclusion, BSCs fix and hold more N than bare soil and change the distribution of each N fraction, implying that BSCs play a critical role in N cycling in dryland ecosystems.

[Effects of nitrogen application level on photosynthate distribution of Korla fragrant pear trees]

Xue-Fei He, Zhan Huang, Wen-Tai Zhang, Bo-Lang Chen, Yan-Hui-Zi Zhou, Zhong-Ping ChaiPMID: 34494786 DOI: 10.13287/j.1001-9332.202008.026

Abstract

UsingC pulsed labeling technique, we examined the biomass and carbon accumulation of different organs as well as the distribution characteristics of

C assimilate of 6-year-old Korla fragrant pear trees under three nitrogen application levels,

., 150, 300, and 450 kg N·hm

(marked as N

, N

, and N

, respectively). Results showed that the biomass, carbon accumulation,

C fixation and leaf assimilation capacity of the whole pear tree increased while root to shoot ratio decreased with increasing nitrogen application. Both biomass and carbon accumulation amount of reproductive organs (

., fruits) were the highest under N

treatment. The

C content and distribution rate of each organ changed dynamically along with increasing nitrogen application. At the new shoot growing stage, leaves and roots had stronger competitive abilities for photosynthate, with

C distribution rates being the highest under N

treatment. During fruit swelling and mature stages, leaves and fruits were more competitive, with

C content and distribution rate in leaves being the highest under N

treatment and those in fruits being the highest under N

treatment. According to the absorption and distribution characteristics of carbon assimilate across organs under the three nitrogen application levels, the optimal nitrogen application level for achieving high fruit yield in the 6-year-old Korla fragrant pear tree orchard is recommended as 300 kg·hm

.

[Effects of reduced nitrogen application on yield, nitrogen utilization of spring maize and soil nitrate content in Weibei dryland, Northwest China]

Peng-Zhao Liu, Xu-Min Wang, Fang Ning, Wen-He Luo, Qi Zhang, Yuan-Hong Zhang, Jun LiPMID: 34494784 DOI: 10.13287/j.1001-9332.202008.025

Abstract

To get a scientific pattern for nitrogen-reducing and efficiency-increasing production of spring maize in Weibei dryland, we conducted anfield experiment of spring maize (Zhengdan 958 and Shaandan 8806) under dryland farming from 2016 to 2019 in Heyang County, located in Weibei dryland of Shaanxi. There were five nitrogen (N) treatments, including 360 kg·hm

(N

, a rate commonly adopted by local farm households), 270 kg·hm

(N

), 150-180 kg·hm

(N

), 75-90 kg·hm

(N

) and 0 kg·hm

(N

). We investigated the effects of reduced nitrogen application on maize yield, nitrogen uptake and utilization of spring maize and soil nitrate residue. The results showed that: 1) Maize yield of both varieties at N

was increased by 0.9%-7.1% and nitrogen uptake was decreased by 4.1%-4.6%, while average reco-very efficiency, partial-factor productivity and agronomic efficiency of N at N

were increased by 79.3%-83.6%, 105.9%-157.7%, and 101.9%-114.1% compared with those at N

, respectively. 2) The contents of residual nitrate increased significantly when nitrogen application rate was more than 180 kg·hm

, while nitrogen uptake was significantly reduced under rainfall shortage, and thus resulted in increasing soil residual nitrogen. After four-year treatments, the residual nitrate was up to 504.7-620.8 kg·hm

in 0-200 cm soil layer, with a peak in 80-140 cm soil layer. There was a risk of nitrate leaching. According to the comprehensive evaluation for annual yield, nitrogen use efficiency and soil nitrate residue, the optimum N application rate was recommended to be 150-180 kg N·hm

for spring maize in Weibei dryland.

[Effects of increased planting density with reduced nitrogen fertilizer application on greenhouse gas emission in double-season rice fields under water saving and simple cultivation mode]

Wen-Tao Zhou, Wen-Fei Long, Yan Mao, Bo-Ran Wang, Pan Long, Ying Xu, Zhi-Qiang FuPMID: 34494782 DOI: 10.13287/j.1001-9332.202008.021

Abstract

To clarify the effects of increased density and reduced nitrogen on greenhouse gas emission in double-season paddy fields under the water-saving and simple cultivation mode, we used Luliangyou 996 (early rice) and Fengyuanyou 299 (late rice) as materials to collect greenhouse gas by closed static box method, monitored the dynamics of CHand N

O emissions from different combinations of increased density and reduced nitrogen for early and late rice, and explored changes in cumulative CH

and N

O emissions, global warming potential (GWP) and greenhouse gas intensity (GHGI) as affected by different combinations of increased density and reduced nitrogen from double-season rice fields. The results showed that the cumulative emissions of CH

and N

O from different combinations were significantly different. Compared with the control (CK), cumulative CH

emission, GWP and GHGI in the two seasons decreased by 50.8%, 37.3%, and 42.9% for the combination of increased density and reduced nitrogen IR

(the amount of nitrogen applied of early rice was 86.4 kg·hm

, the density was 360000 holes·hm

; the amount of nitrogen applied of late rice was 108 kg·hm

, the density was 320000 holes·hm

), respectively. IR

of early rice had the lowest N

O cumulative emission, being 33.7% lower than CK. IR

(the amount of nitrogen applied of early rice was 103.2 kg·hm

, the density was 320000 holes·hm

; the amount of nitrogen applied of late rice was 129 kg·hm

, the density was 280000 holes·hm

) of late rice had the lowest N

O cumulative emission, being decreased by 94.9%. IR

had the lowest annual total GWP and GHGI of double-season paddy fields. Compared with other treatments of increased density and reduced nitrogen, the IR

treatment, where nitrogen fertilizer in both early and late rice was reduced by 28.0%, the density of early rice was increased by 28.6%, and the density of late rice was increased by 33.3%, was an effective and safe option for simultaneously ensuring high yield and reducing greenhouse gas emissions.

[Effects of different tea plantation ages on soil microbial community structure and diversity]

Ze-Xiu Yao, Yong-Chun Li, Yong-Fu Li, Zhi-Hao ChenPMID: 34494798 DOI: 10.13287/j.1001-9332.202008.037

Abstract

We investigated the effects of tea plantation age on soil microbial community structure and diversity with surface and subsurface soil samples (0-20 and 20-40 cm) from tea plantation at different ages (0, 20, 25, 38 and 48 years). We analyzed soil bacterial and fungal communities by terminal restriction fragment length polymorphism (T-RFLP) and real-time quantitative PCR techniques. The results showed that soil physicochemical properties changed significantly after planting tea. The contents of soil organic carbon, available nitrogen, and available phosphorus increased at first, and gradually decreased with the increases of tea plantation age. The contents of organic carbon and total nitrogen in the topsoil were significantly higher than those in the subsoil. Moreover, soil bacterial community composition varied across tea plantation age. Bacterial diversity index decreased with increasing tea plantation age. The composition and diversity of soil fungal communities did not show a clear relationship with the tea plantation age. Overall, soil bacterial communities was more sensitive to the tea plantation age than fungal communities. With the increases of tea plantation age, the ratio of soil fungi to bacteria showed increasing trend. Soil microbial community in the tea plantation changed from a "bacterial type" with low fungi/bacteria ratio (F/B) to a "fungal type" with high F/B.The Serum Metabolome of Moderate and Severe COVID-19 Patients Reflects Possible Liver Alterations Involving Carbon and Nitrogen Metabolism

Marianna Caterino, Michele Costanzo, Roberta Fedele, Armando Cevenini, Monica Gelzo, Alessandro Di Minno, Immacolata Andolfo, Mario Capasso, Roberta Russo, Anna Annunziata, Cecilia Calabrese, Giuseppe Fiorentino, Maurizio D'Abbraccio, Chiara Dell'Isola, Francesco Maria Fusco, Roberto Parrella, Gabriella Fabbrocini, Ivan Gentile, Giuseppe Castaldo, Margherita RuoppoloPMID: 34502454 DOI: 10.3390/ijms22179548